3-Hydroxy-3-methyl-2-(methylamino)butyric Acid

Descripción

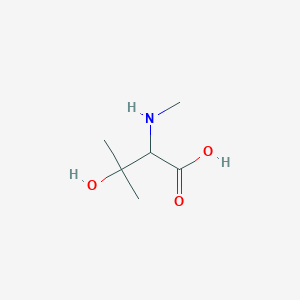

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid (CAS: 108677-84-5) is a branched-chain carboxylic acid derivative characterized by a hydroxy group at position 3, a methyl group at position 3, and a methylamino group at position 2. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 163.17 g/mol. Its structural uniqueness—combining hydroxy, methyl, and methylamino substituents—distinguishes it from simpler butyric acid derivatives, likely influencing its solubility, reactivity, and biological activity.

Propiedades

IUPAC Name |

3-hydroxy-3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDFZKXSWRGNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid typically involves the reaction of 3-hydroxy-3-methylbutyric acid with methylamine under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid involves its interaction with specific molecular targets and pathways . The hydroxyl and methylamino groups play a crucial role in its reactivity and binding affinity . The compound can modulate enzymatic activity and influence metabolic processes through its interactions with enzymes and receptors .

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism: 3-Hydroxy-3-methylbutanoic Acid (β-HIV) shares the same molecular formula as 3-Hydroxy-2-methylbutyric Acid but differs in substituent positions, leading to distinct metabolic roles (e.g., β-HIV is linked to leucine catabolism) . Oxo vs. Hydroxy Groups: 3-Methyl-2-oxobutyric Acid, a keto acid, is critical in valine metabolism, whereas hydroxy-substituted analogs like the target compound may exhibit reduced oxidative reactivity .

Actividad Biológica

3-Hydroxy-3-methyl-2-(methylamino)butyric acid, commonly known as sarcosine, is a naturally occurring amino acid derivative of glycine. It has garnered attention in recent years due to its involvement in various biological processes and potential therapeutic applications. This article explores the biological activity of sarcosine, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Sarcosine acts primarily as an endogenous inhibitor of the glycine transporter 1 (GlyT1) , which is crucial for regulating glycine levels in the brain. By inhibiting GlyT1, sarcosine enhances the action of glycine at the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. This mechanism suggests potential applications in treating psychiatric disorders, particularly schizophrenia, where NMDA receptor dysfunction is implicated .

Effects on Mental Health

Research indicates that sarcosine may exhibit antipsychotic properties , potentially improving symptoms associated with schizophrenia. A study demonstrated that supplementation with sarcosine led to significant reductions in negative symptoms of schizophrenia when used alongside conventional antipsychotic medications . Furthermore, sarcosine has been proposed as a novel treatment for depression due to its ability to modulate NMDA receptor activity .

Neuroprotective Properties

Sarcosine's neuroprotective effects have also been investigated. It has been shown to reduce oxidative stress and inflammation in neuronal cells, contributing to its potential role in neurodegenerative diseases. For instance, studies suggest that sarcosine can mitigate cell death in models of Alzheimer's disease by modulating pathways involved in apoptosis and neuroinflammation .

Clinical Trials

Several clinical trials have explored the efficacy of sarcosine in treating schizophrenia. One notable trial involved a double-blind placebo-controlled study where participants received either sarcosine or a placebo for a specified duration. The results indicated that those receiving sarcosine experienced a greater reduction in overall symptom severity compared to the placebo group .

Comparative Studies

A comparative study evaluated the effects of sarcosine against other glycine modulators. The findings revealed that while all compounds improved cognitive function in animal models, sarcosine exhibited superior efficacy due to its dual action on both glycine receptors and transporters .

Table: Summary of Key Studies on Sarcosine

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | Schizophrenia patients | Sarcosine vs Placebo | Significant reduction in negative symptoms |

| Comparative Study | Animal Models | Sarcosine vs Glycine Modulators | Superior cognitive enhancement observed |

| Mechanistic Study | Neuronal Cells | Sarcosine Treatment | Reduced oxidative stress and inflammation |

Safety and Side Effects

While generally considered safe, high doses of sarcosine may lead to mild gastrointestinal disturbances. Long-term safety data are still limited; thus, caution is advised when considering high-dose supplementation .

Q & A

Basic: What experimental strategies are recommended for synthesizing 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid with high enantiomeric purity?

Methodological Answer:

Synthesis of this compound requires careful control of stereochemistry. A multi-step approach involving chiral auxiliaries or enzymatic catalysis is often employed. For example:

- Enantioselective alkylation : Use (S)-proline-derived catalysts to introduce stereocenters .

- Protection-deprotection strategies : Tert-butoxycarbonyl (Boc) groups can protect the methylamino moiety during synthesis to prevent side reactions .

- Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, achieving >98% purity. Validate purity via polarimetry and -NMR to confirm stereochemical integrity .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters:

Validate method robustness using spike-recovery assays (85–115% recovery) and inter-day precision (<15% RSD).

Advanced: How can researchers resolve contradictory NMR data arising from dynamic stereoisomerism in this compound?

Methodological Answer:

Dynamic interconversion of stereoisomers can obscure NMR signals. Mitigation strategies include:

- Low-temperature NMR : Conduct experiments at −40°C to slow interconversion, revealing distinct proton splitting patterns .

- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted shifts for candidate stereoisomers .

- X-ray crystallography : Resolve absolute configuration definitively using single crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures) .

Advanced: What experimental designs are optimal for investigating the metabolic fate of this compound in mammalian models?

Methodological Answer:

Use isotopic tracing and multi-omics integration:

Isotopic labeling : Synthesize -labeled compound to track incorporation into TCA cycle intermediates via GC-MS .

Metabolomic profiling : Pair LC-MS with pathway analysis tools (e.g., MetaboAnalyst) to identify downstream metabolites.

Enzyme inhibition assays : Test mitochondrial extracts with inhibitors (e.g., malonate for succinate dehydrogenase) to pinpoint catabolic pathways.

Transcriptomics : Correlate metabolite levels with upregulated genes (e.g., acyl-CoA dehydrogenases) using RNA-seq .

Basic: How can researchers ensure the stability of this compound during long-term storage?

Methodological Answer:

Stability is pH- and temperature-dependent. Best practices:

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis.

- Buffered solutions : Use phosphate buffer (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze degradation. Avoid aqueous storage >48 hours at room temperature .

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to assess impurity profiles .

Advanced: What strategies mitigate racemization during solid-phase synthesis of peptides incorporating this compound?

Methodological Answer:

Racemization occurs during coupling steps. Mitigation approaches:

- Coupling reagents : Use HATU/Oxyma Pure instead of carbodiimides (e.g., EDC) to reduce base-induced racemization .

- Low-temperature synthesis : Conduct reactions at 4°C to slow racemization kinetics.

- Monitoring : Analyze diastereomer ratios via chiral GC after each coupling step. Acceptable thresholds: <5% epimerization .

Basic: What spectroscopic techniques are critical for characterizing the hydrogen-bonding network of this compound?

Methodological Answer:

Combine multiple techniques:

- IR spectroscopy : Identify O-H and N-H stretches (3200–3600 cm) and hydrogen-bonded carbonyls (1680–1720 cm) .

- -NMR : Detect exchangeable protons (DO shake) and vicinal coupling constants () to infer intramolecular H-bonds .

- X-ray crystallography : Resolve spatial arrangement of H-bond donors/acceptors (e.g., hydroxyl to carboxylate interactions) .

Advanced: How can conflicting solubility data for this compound in polar solvents be reconciled?

Methodological Answer:

Discrepancies arise from polymorphic forms or hydration states. Solutions:

- Solvent screening : Test solubility in DMSO, methanol, and water using dynamic light scattering (DLS) to detect aggregates.

- Thermodynamic studies : Measure solubility vs. temperature (Van’t Hoff plots) to identify metastable polymorphs .

- Crystallography : Compare crystal structures of recrystallized forms (e.g., from ethanol vs. acetonitrile) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize acidic spills with sodium bicarbonate.

- Waste disposal : Incinerate at >1000°C to prevent environmental release .

Advanced: How should researchers design assays to evaluate the bioactivity of this compound in neuronal cell models?

Methodological Answer:

- Cell lines : Use SH-SY5Y neurons differentiated with retinoic acid.

- Dose-response : Test 1–100 µM concentrations with 24-hour exposure.

- Endpoints : Measure mitochondrial respiration (Seahorse XF Analyzer) and apoptosis markers (caspase-3/7 activity) .

- Controls : Include β-hydroxybutyrate as a structural analog control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.